molecular formula C11H12BrF B6306313 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene CAS No. 1256481-28-3

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene

Cat. No.: B6306313
CAS No.: 1256481-28-3
M. Wt: 243.11 g/mol
InChI Key: KSSRCFLSEVFFGH-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a butene chain. The molecular formula of this compound is C11H12BrF, and it is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene typically involves the halogenation of a precursor compound followed by a series of substitution reactions. One common method involves the bromination of 2-fluorophenyl-2-methyl-1-butene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound produced on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the double bond in the butene chain can lead to the formation of saturated hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include alcohols, aldehydes, or ketones.

    Reduction Reactions: Products include saturated hydrocarbons.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar structure but lacks the butene chain.

    4-Bromo-2-fluorophenol: Contains a hydroxyl group instead of the butene chain.

    4-Bromo-2-fluorophenyl methyl sulfone: Contains a sulfone group instead of the butene chain.

Uniqueness

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a butene chain. This unique structure imparts specific chemical reactivity and properties that are not found in similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSRCFLSEVFFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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